molecular formula C13H16N2O B14498395 N-Benzyl-2-isocyano-3-methylbutanamide CAS No. 63348-63-0

N-Benzyl-2-isocyano-3-methylbutanamide

Cat. No.: B14498395
CAS No.: 63348-63-0
M. Wt: 216.28 g/mol
InChI Key: BIKYIAMCDRMJHE-UHFFFAOYSA-N
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Description

N-Benzyl-2-isocyano-3-methylbutanamide is an organic compound that belongs to the class of isocyanides Isocyanides are known for their unique reactivity due to the presence of the isocyano group (-N≡C)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-isocyano-3-methylbutanamide typically involves the reaction of benzylamine with 2-isocyano-3-methylbutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanide group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-isocyano-3-methylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction of the isocyano group can yield primary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzyl isocyanate and other isocyanate derivatives.

    Reduction: Benzylamine and other primary amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-2-isocyano-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-isocyano-3-methylbutanamide involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in medicinal chemistry to design compounds that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-amino-3-methylbutanamide: Similar structure but with an amino group instead of an isocyano group.

    N-Benzyl-2-acetamido-3-methylbutanamide: Contains an acetamido group, differing in reactivity and applications.

Uniqueness

N-Benzyl-2-isocyano-3-methylbutanamide is unique due to the presence of the isocyano group, which imparts distinct reactivity compared to its amino and acetamido counterparts. This uniqueness makes it valuable in synthetic chemistry and medicinal research.

Properties

CAS No.

63348-63-0

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-benzyl-2-isocyano-3-methylbutanamide

InChI

InChI=1S/C13H16N2O/c1-10(2)12(14-3)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-2H3,(H,15,16)

InChI Key

BIKYIAMCDRMJHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)[N+]#[C-]

Origin of Product

United States

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